Triisobutyltin bromide
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Overview
Description
Triisobutyltin bromide is an organotin compound with the chemical formula C₁₂H₂₇BrSn It belongs to the class of trialkyltin compounds, where the tin atom is bonded to three isobutyl groups and one bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisobutyltin bromide can be synthesized through the reaction of triisobutyltin hydride with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C₄H₉)₃SnH + Br₂ → (C₄H₉)₃SnBr + HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triisobutyltin bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to triisobutyltin hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form different organotin oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction typically occurs in the presence of a solvent like tetrahydrofuran (THF) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly employed.
Major Products Formed
Substitution: The major products are the substituted organotin compounds.
Reduction: The major product is triisobutyltin hydride.
Oxidation: The major products are organotin oxides.
Scientific Research Applications
Triisobutyltin bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Biological Studies: It is used in studies related to its biological activity and potential effects on living organisms.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of triisobutyltin bromide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to potential toxic effects. The exact pathways and molecular targets can vary based on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Bromide: Similar in structure but with butyl groups instead of isobutyl groups.
Triphenyltin Bromide: Contains phenyl groups instead of isobutyl groups.
Triethyltin Bromide: Contains ethyl groups instead of isobutyl groups.
Uniqueness
Triisobutyltin bromide is unique due to the presence of isobutyl groups, which can influence its reactivity and properties compared to other trialkyltin compounds. The steric effects of the isobutyl groups can affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Biological Activity
Triisobutyltin bromide (TBTB) is an organotin compound with significant biological activity, particularly in the context of its toxicity and potential applications in various fields. This article aims to provide a comprehensive overview of the biological activity of TBTB, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H27BrSn and is characterized by three isobutyl groups attached to a tin atom, along with a bromine atom. Its structure allows it to interact with biological systems in unique ways, often leading to toxic effects.
Mechanisms of Biological Activity
The biological activity of TBTB primarily stems from its ability to disrupt cellular processes. The following mechanisms have been identified:
- Endocrine Disruption : TBTB acts as an endocrine disruptor, interfering with hormonal systems in various organisms. Studies have shown that it can mimic or block hormones, leading to reproductive and developmental issues in wildlife and humans .
- Neurotoxicity : Research indicates that TBTB can affect neurological functions. It has been linked to neurotoxic effects in aquatic organisms, impairing their behavior and survival rates .
- Cytotoxicity : TBTB exhibits cytotoxic properties, leading to cell death in certain concentrations. Its interaction with cellular membranes can cause oxidative stress and induce apoptosis in various cell types .
Toxicity Profiles
The toxicity of TBTB varies across species and exposure routes. The following table summarizes key toxicity data:
Organism | LD50 (mg/kg) | Effects Observed |
---|---|---|
Rat | 50-100 | Liver damage, neurotoxicity |
Fish | 1-10 | Behavioral changes, mortality |
Daphnia magna | 0.1-1 | Reproductive failure, population decline |
The low LD50 values indicate high toxicity levels, particularly in aquatic organisms where TBTB is frequently detected due to runoff from agricultural practices.
Case Studies
- Aquatic Toxicology : A study conducted on the effects of TBTB on marine life revealed significant mortality rates in fish exposed to sub-lethal concentrations over extended periods. The study highlighted behavioral changes such as reduced feeding and altered predator avoidance .
- Endocrine Disruption in Wildlife : Research on amphibians exposed to TBTB showed altered reproductive behaviors and decreased fertility rates. The findings suggest that even low environmental concentrations can have profound effects on population dynamics .
- Neurotoxic Effects in Invertebrates : A case study involving crustaceans demonstrated that exposure to TBTB led to impaired locomotion and increased susceptibility to predation. Neurotransmitter levels were significantly altered, suggesting a direct impact on nervous system functioning .
Properties
CAS No. |
7342-39-4 |
---|---|
Molecular Formula |
C12H27BrSn |
Molecular Weight |
369.96 g/mol |
IUPAC Name |
bromo-tris(2-methylpropyl)stannane |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
InChI Key |
YQQBSHJWYVTQTA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[Sn](CC(C)C)(CC(C)C)Br |
Origin of Product |
United States |
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